Antiarrhythmic Activity: Class-Level Inference for 3-Hydrazinylpropanoate Scaffold
Substituted 3-hydrazinopropionates, as a class, demonstrate antiarrhythmic activity in animal models with reported lower acute toxicity relative to procaine amide and quinidine, although specific quantitative data for the ethyl ester hydrochloride salt are not reported [1]. This class-level inference establishes the 3-hydrazinylpropanoate core as a privileged scaffold for cardiovascular drug discovery, in contrast to 2-hydrazinyl positional isomers which are not associated with antiarrhythmic claims.
| Evidence Dimension | Antiarrhythmic activity and acute toxicity |
|---|---|
| Target Compound Data | Not directly quantified for this specific compound |
| Comparator Or Baseline | Procaine amide and quinidine (standard antiarrhythmics) reported to have high acute toxicity |
| Quantified Difference | Class claim of lower toxicity (unquantified) |
| Conditions | In vivo animal models of arrhythmia (patent disclosure) |
Why This Matters
This class-level evidence positions the 3-hydrazinylpropanoate scaffold as a starting point for cardiovascular drug development, differentiating it from the 2-hydrazinyl isomer series which lack such claims.
- [1] US Patent 4,633,014. Substituted 3-hydrazinopropionates. View Source
